molecular formula C16H20N4O3S B4193013 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B4193013
M. Wt: 348.4 g/mol
InChI Key: OLQNNYZATJXBJO-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a sulfonamide group, a phenyl ring, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an arylaldehyde with a sulfonylisocyanate in a solvent or neat form under catalyst- and additive-free conditions . This reaction releases carbon dioxide and forms the desired sulfonylimine, which can then be further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or olefins.

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenyl and pyridinylmethyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-19(2)24(22,23)20(15-6-4-3-5-7-15)13-16(21)18-12-14-8-10-17-11-9-14/h3-11H,12-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNNYZATJXBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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